molecular formula C10H14N4O3 B13755018 7-(3-Hydroxypropyl)theophylline CAS No. 23146-04-5

7-(3-Hydroxypropyl)theophylline

Cat. No.: B13755018
CAS No.: 23146-04-5
M. Wt: 238.24 g/mol
InChI Key: QCGRMMZPZDAITA-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)theophylline is a methylxanthine derivative and a structural analog of theophylline, designed for research applications. This compound is of significant interest in pharmacological studies due to its potential smooth muscle relaxant properties. Similar to its analog Proxyphylline (7-(2-Hydroxypropyl)theophylline), it is investigated primarily for its role as a bronchodilator and vasodilator . Researchers value this class of compounds for their ability to relax bronchial muscles, which is relevant for studies modeling obstructive airway diseases . The primary molecular mechanism of action for methylxanthines is believed to be non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) concentrations . This inhibition can result in the relaxation of smooth muscles and may also produce suppressive effects on the inflammatory response in airways . Additionally, methylxanthines like theophylline are known to act as antagonists at adenosine receptors (A1, A2A, A2B), which may contribute to both their therapeutic effects and side-effect profile . This makes this compound a valuable compound for probing the complex signaling pathways involved in respiratory and cardiovascular physiology. It is strictly for use in laboratory research settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23146-04-5

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O3/c1-12-8-7(9(16)13(2)10(12)17)14(6-11-8)4-3-5-15/h6,15H,3-5H2,1-2H3

InChI Key

QCGRMMZPZDAITA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCO

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of 7 3 Hydroxypropyl Theophylline

Investigation of Receptor Binding Profiles

Adenosine (B11128) Receptor Antagonism and Agonism Studies (A1, A2A, A2B, A3)

Theophylline (B1681296) and its derivatives are well-established as non-selective antagonists of adenosine receptors. nih.govnih.gov Adenosine is a ubiquitous endogenous nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov The antagonism of these receptors by xanthines like 7-(3-hydroxypropyl)theophylline can lead to a variety of cellular responses.

Theophylline itself exhibits micromolar affinities for A1, A2A, and A2B receptors, acting as a non-selective antagonist. nih.gov This non-selectivity is a hallmark of many simple alkylxanthines. nih.gov The antagonism of A1 receptors, for instance, is associated with stimulatory effects, while blocking A2A receptors can influence inflammatory processes and neurotransmission. nih.govnih.gov The A2B receptor, when activated by adenosine, is implicated in processes like inflammation and bronchoconstriction, making its antagonism a therapeutic target. drugbank.com The A3 receptor, while generally less sensitive to classical xanthines, is involved in cytoprotective functions and inflammation. nih.gov

While specific binding affinity data for this compound across all adenosine receptor subtypes is not extensively detailed in the public domain, its structural similarity to other xanthines suggests it likely functions as a competitive antagonist at these sites. The nature of the substituent at the 7-position of the xanthine (B1682287) core can influence the affinity and selectivity for the different adenosine receptor subtypes. For example, modifications at this position have been a key strategy in developing more selective adenosine receptor antagonists. nih.gov It is plausible that the 3-hydroxypropyl group of this compound modulates its binding profile compared to theophylline, though detailed comparative studies are required for a definitive characterization.

It is important to note that while the predominant action of xanthines at adenosine receptors is antagonism, some derivatives have been shown to exhibit agonist activity at the A3 receptor under certain conditions. nih.gov However, for theophylline and its close derivatives, antagonism is the primary mode of interaction.

Table 1: General Adenosine Receptor Antagonism by Theophylline (Parent Compound)

Receptor SubtypePrimary ActionPotential Physiological Relevance of Antagonism
A1 AntagonistIncreased neuronal activity, cardiac stimulation
A2A AntagonistModulation of inflammation and neurotransmission
A2B AntagonistInhibition of mast cell degranulation and bronchoconstriction
A3 Weak AntagonistModulation of inflammatory and immune responses

This table represents the general activities of theophylline, the parent compound, and serves as a likely model for the actions of its derivatives like this compound. Specific affinities may vary based on the 7-position substituent.

Phosphodiesterase (PDE) Inhibition Kinetics and Isozyme Selectivity (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

Another primary mechanism of action for theophylline and its derivatives is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.govnih.gov PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, this compound can increase the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways.

Theophylline is a non-selective PDE inhibitor, meaning it affects multiple PDE isozymes. nih.govresearchgate.net The various PDE families (PDE1-PDE11) exhibit different substrate specificities (cAMP, cGMP, or both) and are expressed in a tissue-specific manner. nih.gov The clinical effects of theophylline are, in part, due to its broad-spectrum PDE inhibition. For instance, inhibition of PDE3 and PDE4 in airway smooth muscle and inflammatory cells is thought to contribute to its bronchodilatory and anti-inflammatory properties, respectively. nih.gov PDE3 is a key enzyme in airway smooth muscle, and its inhibition leads to relaxation. nih.govmedchemexpress.com PDE4 is predominant in many inflammatory cells, and its inhibition can suppress the release of inflammatory mediators. nih.gov PDE5, which is specific for cGMP, is another important target, particularly in the context of vascular smooth muscle relaxation. nih.gov

The inhibitory potency of theophylline is generally considered to be in the micromolar range and is not highly selective for any particular PDE isozyme. The 7-position substituent of the xanthine ring can influence the inhibitory activity and selectivity towards different PDE isozymes. Therefore, it is expected that this compound also functions as a non-selective PDE inhibitor, though its specific inhibitory constants (Ki) and selectivity profile for PDE1, PDE2, PDE3, PDE4, and PDE5 would require direct experimental determination.

Table 2: General Phosphodiesterase Inhibition by Theophylline (Parent Compound)

PDE IsozymePrimary SubstrateGeneral Inhibitory Effect of TheophyllinePotential Cellular Outcome of Inhibition
PDE1 Ca2+/CaM-stimulated, cAMP/cGMPInhibitionModulation of smooth muscle tone and inflammatory responses
PDE2 cGMP-stimulated, cAMP/cGMPInhibitionComplex cross-talk between cAMP and cGMP pathways
PDE3 cGMP-inhibited, cAMPInhibitionAirway and vascular smooth muscle relaxation, anti-inflammatory effects
PDE4 cAMP-specificInhibitionAnti-inflammatory effects, bronchodilation
PDE5 cGMP-specificInhibitionVascular smooth muscle relaxation

This table outlines the general PDE inhibitory profile of theophylline. The precise inhibitory kinetics and selectivity of this compound may differ due to its specific molecular structure.

Exploration of Other Potential Molecular Targets and Off-Targets

Additionally, interactions with other receptors and ion channels have been explored. For instance, theophylline has been shown to have effects on intracellular calcium signaling that may not be solely dependent on PDE inhibition. nih.gov Furthermore, some studies have investigated the interaction of xanthines with other neurotransmitter systems, such as the dopamine (B1211576) system, although these are generally considered secondary to its primary mechanisms of action. nih.gov It is conceivable that this compound could also interact with these alternative targets, but specific investigations are necessary to confirm such activities.

Modulation of Intracellular Signaling Pathways

Cyclic AMP (cAMP) and Cyclic GMP (cGMP) Pathway Modulation

The inhibition of phosphodiesterases by this compound directly leads to the modulation of intracellular cyclic nucleotide signaling pathways. nih.gov By preventing the breakdown of cAMP and cGMP, the compound effectively amplifies the signals initiated by the activation of adenylyl cyclase and guanylyl cyclase, respectively.

An increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. In airway smooth muscle, this leads to relaxation and bronchodilation. nih.gov In inflammatory cells, elevated cAMP can inhibit their activation and the release of pro-inflammatory mediators. nih.gov

Similarly, an elevation in cGMP levels activates Protein Kinase G (PKG), which also promotes smooth muscle relaxation, particularly in the vasculature. nih.gov The modulation of these pathways is a cornerstone of the therapeutic effects attributed to xanthine derivatives.

Calcium Signaling Modulation in Cellular Models

This compound is also expected to modulate intracellular calcium (Ca2+) signaling. The interplay between cyclic nucleotides and calcium is complex. For instance, in some cell types, an increase in cAMP can lead to the sequestration of intracellular calcium into the endoplasmic or sarcoplasmic reticulum, thereby reducing cytosolic calcium concentrations and promoting relaxation in smooth muscle cells.

Conversely, in other cellular contexts, the release of calcium from intracellular stores can be triggered by signaling pathways that are influenced by adenosine receptor activity. nih.gov For example, the activation of certain G-protein coupled receptors can lead to the activation of phospholipase C (PLC), the production of inositol (B14025) trisphosphate (IP3), and the subsequent release of calcium from the endoplasmic reticulum. nih.gov By antagonizing adenosine receptors, this compound could indirectly influence these calcium signaling cascades. The net effect on calcium signaling is likely to be cell-type specific and dependent on the relative contributions of PDE inhibition and adenosine receptor antagonism.

Activation or Inhibition of Kinase Cascades

Theophylline and its derivatives are known to interact with various signaling pathways, including those regulated by protein kinases. A key mechanism that has been identified is the inhibition of phosphoinositide 3-kinases (PI3Ks).

Research has shown that theophylline can act as an inhibitor of PI3K, with a particular selectivity for the δ-isoform (PI3K-δ). This inhibition is significant as PI3Ks are crucial enzymes that generate lipid second messengers, controlling a wide range of intracellular signaling pathways involved in inflammation. Theophylline's ability to inhibit PI3K-δ activity has been observed at concentrations lower than those required to inhibit other PI3K isoenzymes. nih.govdrugbank.com This action is considered to be independent of its better-known effects on phosphodiesterases and adenosine receptors. drugbank.com

In experimental models, theophylline has been demonstrated to potently inhibit the activity of PI3K-δ, especially when the enzyme is activated by oxidative stress. drugbank.com This inhibitory effect on the PI3K-δ pathway can lead to a reduction in the inflammatory response. nih.gov

Mechanisms of Cellular Uptake and Efflux in Research Models

Theophylline has been observed to influence ion transport across epithelial tissues. In studies using rabbit tracheal epithelium, theophylline was found to stimulate chloride (Cl-) secretion in a dose-dependent manner when applied to the mucosal side. This effect is believed to be mediated through a cAMP-dependent Cl- channel. nih.gov In other models, such as barnacle muscle fibers, theophylline has shown a biphasic effect on sodium (Na+) efflux, with an initial inhibition followed by stimulation. nih.gov

Furthermore, theophylline can affect the resting membrane potential of cells. In hamster diaphragm muscle cells, theophylline caused hyperpolarization of the cell membrane, indicating an increase in the intracellular to extracellular potassium concentration gradient. nih.gov It has also been shown to inhibit the transcellular transport of calcium (Ca2+) in the intestine, an effect linked to its ability to decrease the binding of calcium to the calcium-binding protein (calbindin D9k). nih.gov

While these findings shed light on the interaction of theophylline with cellular membranes and ion channels, the specific protein carriers or efflux pumps responsible for the transport of this compound into and out of cells in research models have not been explicitly identified in the reviewed literature.

Identification of Metabolites and Biotransformation Pathways in Non-Human/In Vitro Systems

The biotransformation of this compound involves the metabolism of both the core xanthine ring system and the 3-hydroxypropyl side chain. The metabolic fate of the theophylline moiety is well-documented from studies in various non-human and in vitro systems, such as rat and human liver slices. nih.gov

The primary metabolic pathways for the theophylline structure are N-demethylation and 8-hydroxylation. youtube.com In rat liver slices, theophylline is metabolized to 1,3-dimethyluric acid, 1-methyluric acid, and uric acid. Human liver slices produce these same metabolites, along with 3-methylxanthine. nih.gov

The 3-hydroxypropyl side chain is expected to undergo oxidation. This could involve the oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid, or conjugation reactions such as glucuronidation.

The metabolism of the theophylline core is mediated by a series of enzymatic reactions. The initial steps are primarily carried out by cytochrome P450 enzymes, which are responsible for both demethylation and hydroxylation. nih.gov

Following the initial P450-mediated reactions, another key enzyme, xanthine oxidase, is involved in the further metabolism of the demethylated products. youtube.comderangedphysiology.com Specifically, xanthine oxidase catalyzes the hydroxylation of 1-methylxanthine (B19228) to 1-methyluric acid. youtube.com

Table 1: Enzymatic Pathways in Theophylline Metabolism

Metabolic ReactionPrimary Enzyme(s) InvolvedResulting Metabolite(s)
N-demethylationCytochrome P450 1A2 (CYP1A2)1-Methylxanthine, 3-Methylxanthine
8-hydroxylationCytochrome P450 1A2 (CYP1A2), Cytochrome P450 2E1 (CYP2E1)1,3-Dimethyluric acid
HydroxylationXanthine Oxidase1-Methyluric acid (from 1-methylxanthine)

Cytochrome P450 (CYP) enzymes play a central role in the biotransformation of theophylline. In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms have identified several key enzymes. nih.gov

CYP1A2 is the primary enzyme responsible for the N-demethylation of theophylline to 1-methylxanthine and 3-methylxanthine. It also catalyzes the 8-hydroxylation of theophylline to form 1,3-dimethyluric acid. nih.gov The metabolism of theophylline can become saturated even within therapeutic ranges, indicating non-linear kinetics, which is partly attributable to the characteristics of CYP1A2. nih.gov

CYP2E1 and CYP3A4 are also involved in theophylline metabolism, although to a lesser extent than CYP1A2. nih.gov In cirrhotic rat liver models, a decrease in the activity of CYP1A2, CYP2E1, and CYP3A-related enzymes was associated with reduced clearance of theophylline. nih.gov

The biotransformation of theophylline results in several metabolites, not all of which are pharmacologically inert.

The major metabolites resulting from the N-demethylation and 8-hydroxylation of the theophylline ring are generally considered to be less active or inactive compared to the parent compound. These include 1,3-dimethyluric acid, 1-methyluric acid, and 1-methylxanthine.

However, some metabolites of theophylline do possess pharmacological activity. 3-methylxanthine is one such active metabolite. youtube.com Additionally, a minor metabolic pathway involves the N-methylation of theophylline to form caffeine (B1668208) , which is also pharmacologically active. youtube.com

The metabolic products of the 3-hydroxypropyl side chain are likely to be more polar than the parent molecule, which would facilitate their excretion. Their pharmacological activity has not been specifically documented.

Table 2: Pharmacological Activity of Theophylline Metabolites

MetabolitePharmacological Activity
1,3-Dimethyluric acidInactive
1-MethylxanthineInactive
3-MethylxanthineActive
CaffeineActive

In Vitro Biological Investigations of 7 3 Hydroxypropyl Theophylline

Cellular Viability and Proliferation Studies in Cell Lines (Non-Clinical Focus)

There is currently no specific data available from in vitro studies investigating the effects of 7-(3-Hydroxypropyl)theophylline on the cellular viability and proliferation of non-clinical cell lines. Such studies are fundamental to understanding the basic cytotoxic or cytostatic potential of a compound. Typically, assays such as MTT, WST-1, or trypan blue exclusion would be employed to determine the impact of the compound on cell survival and growth rates across various cell types. The absence of this data for this compound means its fundamental cellular effects are unknown.

Effects on Gene Expression and Protein Synthesis in Cell Models

Specific investigations into how this compound may alter gene expression or protein synthesis in cell models have not been reported. Techniques like quantitative polymerase chain reaction (qPCR) to study specific gene targets or broader transcriptomic analyses (e.g., RNA-sequencing) would be necessary to elucidate its impact on cellular transcription. Similarly, methods such as Western blotting or proteomic analysis would be required to understand its effects on protein levels. Without such studies, the molecular pathways modulated by this compound remain uncharacterized.

Modulation of Cellular Secretion and Exocytosis

The potential for this compound to modulate cellular secretion and exocytosis is another area where specific in vitro data is lacking. For many cell types, such as neurons or endocrine cells, the regulation of secretion is a critical function. Assays measuring the release of specific neurotransmitters, hormones, or other signaling molecules in response to the compound would be essential to determine its activity in this regard.

Studies on Cellular Metabolism and Bioenergetics

The effects of this compound on cellular metabolism and bioenergetics have not been documented in the scientific literature. Understanding how a compound affects cellular energy production, for instance through measuring oxygen consumption rates (a marker of mitochondrial respiration) or extracellular acidification rates (an indicator of glycolysis), is crucial for a comprehensive biological profile. This information is currently not available for this compound.

Interactions with Specific Enzyme Systems (Beyond PDE)

While the parent compound, theophylline (B1681296), is a known non-selective phosphodiesterase (PDE) inhibitor, specific enzymatic interaction studies for this compound, particularly with enzymes other than PDEs, are not present in the available literature. Enzyme inhibition or activation assays are critical for identifying specific molecular targets and understanding the mechanism of action of a compound.

Investigations in Organotypic Culture Models

There are no published studies on the effects of this compound in organotypic culture models. These three-dimensional culture systems, which better mimic the in vivo environment of tissues, would provide valuable insights into the compound's effects on complex cellular interactions and tissue architecture.

In Vivo Preclinical Non Human Investigations of 7 3 Hydroxypropyl Theophylline

Studies on Central Nervous System (CNS) Activity in Animal Models

While the parent compound, theophylline (B1681296), is a known central nervous system stimulant, preclinical data specifically detailing the CNS activity of its derivative, 7-(3-Hydroxypropyl)theophylline, also known as Proxyphylline (B1679798), remains less extensively documented. However, comparative studies with related methylxanthines provide some context for its expected effects.

Research into the effects of xanthine (B1682287) derivatives on wakefulness and locomotor activity often involves animal models to assess spontaneous movement and exploratory behavior. While direct and detailed studies on Proxyphylline's impact on these parameters are not widely available in published literature, a study on doxofylline (B1670904), another methylxanthine derivative, offers a point of comparison. In a study on rats, oral administration of doxofylline, unlike aminophylline (B1665990), did not significantly alter spontaneous motility. nih.gov This suggests that modifications to the theophylline structure can modulate its CNS stimulant properties. The researchers attributed the lack of CNS side effects with doxofylline to its low affinity for adenosine (B11128) A1 and A2 receptors. nih.gov Given that Proxyphylline is also a derivative of theophylline, its specific effects on wakefulness and locomotor activity would likely be influenced by its own affinity for adenosine receptors and its ability to penetrate the blood-brain barrier. Further dedicated studies are required to delineate the precise mechanistic underpinnings of Proxyphylline's influence on wakefulness and locomotor activity in animal models.

Table 1: Comparative Effects of Xanthine Derivatives on Locomotor Activity in Rats

CompoundEffect on Spontaneous MotilityProposed MechanismReference
AminophyllineSignificantly increasedAdenosine receptor antagonism nih.gov
DoxofyllineNot significantly modifiedLow affinity for adenosine A1 and A2 receptors nih.gov

The modulation of neurotransmitter systems, particularly dopamine (B1211576) and serotonin, is a key aspect of the action of many CNS-active drugs. The influence of Proxyphylline on the release of these neurotransmitters has not been extensively studied. However, the known mechanisms of theophylline and other methylxanthines, such as phosphodiesterase inhibition and adenosine receptor antagonism, suggest potential indirect effects on neurotransmitter systems. Adenosine receptors are known to modulate the release of various neurotransmitters, and their blockade by methylxanthines can lead to increased neuronal firing and neurotransmitter release. For instance, studies have shown that serotonergic agonists can facilitate dopamine release in the striatum of rats, an effect that can be modulated by adenosine receptor antagonists. nih.govnih.gov The specific impact of Proxyphylline on these complex interactions remains an area for future investigation to fully understand its neuropharmacological profile.

The direct effects of this compound on neuronal electrical activity have not been extensively reported in in vivo or brain slice electrophysiological studies. Such studies are crucial for understanding a compound's impact on neuronal excitability, synaptic transmission, and plasticity. Techniques like patch-clamp recordings in hippocampal slices are standard methods to investigate these properties. nih.gov For example, studies on other compounds have used hippocampal slices to examine effects on monosynaptic transmission and the modulation of neurotransmitter responses. nih.gov The lack of specific data for Proxyphylline in this area represents a significant gap in the understanding of its CNS pharmacology at the cellular level.

Cardiovascular System Research in Animal Models

Preclinical research has provided more specific insights into the cardiovascular effects of this compound, particularly in comparison to its parent compound, theophylline.

A key study by Takeda and colleagues in 1977 investigated the effects of Proxyphylline on cardiac function and coronary circulation in dogs and guinea pigs, comparing it with aminophylline. In anesthetized, open-chest dogs, Proxyphylline demonstrated positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, though these were less potent than those of aminophylline. The study also noted that Proxyphylline caused a slight and transient increase in coronary blood flow.

In isolated guinea pig atria, both Proxyphylline and aminophylline exhibited positive inotropic and chronotropic effects. These findings suggest that like theophylline, Proxyphylline directly stimulates the myocardium. The underlying mechanism is likely related to the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP, and potentially antagonism of cardiac adenosine receptors.

Table 2: Comparative Cardiac Effects of Aminophylline and Proxyphylline in Animal Models

ParameterAnimal ModelAminophylline EffectProxyphylline Effect
Heart RateAnesthetized DogIncreaseIncrease (less potent)
Myocardial ContractilityAnesthetized DogIncreaseIncrease (less potent)
Coronary Blood FlowAnesthetized DogIncreaseSlight, transient increase
Heart RateIsolated Guinea Pig AtriaPositive ChronotropicPositive Chronotropic
Myocardial ContractilityIsolated Guinea Pig AtriaPositive InotropicPositive Inotropic

The effects of this compound on the tone of isolated blood vessels have not been extensively detailed in the available scientific literature. Studies on related compounds, such as pentoxifylline (B538998), another methylxanthine derivative, have investigated their effects on vascular smooth muscle. For instance, one study on isolated rabbit aorta found that pentoxifylline induced vasodilation that was not dependent on the endothelium, suggesting a direct action on the vascular smooth muscle. The specific actions of Proxyphylline on vascular tone, including its potential to cause vasodilation or vasoconstriction and the role of the endothelium in these responses, require further investigation using isolated vessel preparations. Such studies would typically involve pre-contracting arterial rings with an agent like phenylephrine (B352888) and then assessing the relaxant or contractile response to Proxyphylline.

Respiratory System Investigations in Animal Models

Currently, there is a lack of specific in vivo preclinical studies on this compound's effects on the respiratory system in animal models. While theophylline is a well-known bronchodilator and anti-inflammatory agent in respiratory diseases, it cannot be scientifically presumed that this compound possesses identical or even similar properties without direct experimental evidence.

Bronchodilatory Mechanisms in Preclinical Models

No dedicated in vivo studies investigating the specific bronchodilatory mechanisms of this compound in preclinical models have been identified in the public domain. Research on the parent compound, theophylline, suggests mechanisms involving phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, leading to smooth muscle relaxation in the airways. nih.gov However, the impact of the 3-hydroxypropyl substitution at the 7-position on these mechanisms remains unelucidated in an in vivo context.

Airway Inflammation Modulation in Preclinical Models

Similarly, there is a dearth of in vivo preclinical research on how this compound modulates airway inflammation. Theophylline has demonstrated anti-inflammatory effects in animal models of asthma and chronic obstructive pulmonary disease (COPD), partly by reducing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines. nih.govnih.gov Whether this compound shares these properties and to what extent requires dedicated investigation in relevant animal models.

Renal and Fluid Homeostasis Studies in Animal Models

No specific in vivo preclinical studies on the effects of this compound on renal function and fluid homeostasis in animal models were found in the reviewed literature. Theophylline is known to have diuretic effects, primarily through its action as an adenosine receptor antagonist in the kidneys. nih.gov The influence of the hydroxypropyl group on this activity has not been reported in animal studies.

Gastrointestinal Motility Studies in Animal Models

There is no available in vivo preclinical data regarding the effects of this compound on gastrointestinal motility in animal models. The parent compound, theophylline, can influence gastrointestinal function, but specific studies on its 7-(3-hydroxypropyl) derivative are absent.

Immunomodulatory Research in Animal Models and Immune Cell Lines

Cytokine Production Modulation

No in vivo studies detailing the modulation of cytokine production by this compound have been identified. Theophylline has been shown to modulate the production of various cytokines, including inhibiting TNF-alpha and increasing the anti-inflammatory cytokine IL-10. nih.gov The effect of the 7-(3-hydroxypropyl) substitution on this immunomodulatory profile in an in vivo setting is currently unknown.

Structure Activity Relationship Sar Studies of 7 3 Hydroxypropyl Theophylline and Analogues

Influence of the 3-Hydroxypropyl Side Chain on Molecular Interactions

The introduction of a 3-hydroxypropyl side chain at the 7-position of the theophylline (B1681296) scaffold significantly impacts its physicochemical properties and, consequently, its molecular interactions with biological targets. The hydroxyl group, in particular, introduces a potential site for hydrogen bonding, which can be a critical determinant in ligand-receptor binding.

The length and composition of the side chain at the N7 position of theophylline derivatives have been shown to influence their activity. While some research suggests that the length of the carbon chain at this position may not have a dramatic effect on certain neurological activities, the nature of the terminal functional group is of considerable importance. nih.gov The presence of the hydroxyl group in the 3-hydroxypropyl chain can increase the hydrophilicity of the molecule compared to a simple alkyl chain, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The ability of the terminal hydroxyl group to act as both a hydrogen bond donor and acceptor allows for versatile interactions within a receptor's binding pocket. For instance, in the context of adenosine (B11128) receptors, which are key targets for theophylline and its derivatives, this hydroxyl group could form specific hydrogen bonds with amino acid residues in the receptor, thereby enhancing binding affinity. nih.gov Similarly, when considering phosphodiesterase (PDE) enzymes, another major target, the 3-hydroxypropyl chain can influence the orientation of the molecule within the active site, potentially leading to altered inhibitory potency. nih.govnih.gov

Comparative Analysis with Other Theophylline Derivatives

The pharmacological profile of 7-(3-hydroxypropyl)theophylline is best understood through a comparative analysis with other theophylline derivatives bearing different substituents at the 7-position and other locations on the xanthine (B1682287) core. Theophylline itself is a non-selective antagonist of adenosine receptors and a weak inhibitor of phosphodiesterases. semanticscholar.orgnih.gov Modifications at the N1, N3, and N7 positions have been extensively explored to improve potency and selectivity.

For instance, replacing the methyl groups at the N1 and N3 positions with larger alkyl groups, such as n-propyl, has been shown to increase affinity for adenosine receptors. nih.gov Specifically, 1,3-di-n-propylxanthine is significantly more potent than theophylline at both A1 and A2 adenosine receptors. nih.gov

When focusing on the 7-position, a variety of substituents have been investigated. Studies have shown that while the length of a simple alkyl chain at N7 may not be a critical factor for some activities, the introduction of functional groups can dramatically alter the pharmacological profile. nih.gov For example, the synthesis of theophylline analogues with different terminal lactam rings attached to the N7 side chain revealed that the size of the lactam ring strongly influenced neuroactivity. nih.gov

A comparative study of various 7-substituted theophylline derivatives on bronchodilatory activity has been conducted to establish quantitative structure-activity relationships. nih.gov This research highlights how different substituents at the 7-position modulate the biological response. The introduction of a 3-hydroxypropyl group, as in this compound, is a strategy to enhance water solubility and potentially introduce favorable interactions with the target protein. google.com

The table below presents a comparative overview of the activity of various theophylline derivatives, illustrating the impact of substitutions at different positions.

CompoundSubstitution at N1Substitution at N3Substitution at N7Relative Activity/Potency
TheophyllineCH₃CH₃HBaseline
Caffeine (B1668208)CH₃CH₃CH₃Non-selective adenosine antagonist
1,3-Di-n-propylxanthinen-C₃H₇n-C₃H₇HIncreased potency at A₁ and A₂ receptors nih.gov
This compoundCH₃CH₃(CH₂)₃OHModified activity, increased hydrophilicity
8-PhenyltheophyllineCH₃CH₃H (phenyl at C8)Adenosine antagonist, no PDE inhibition nih.gov

Identification of Key Pharmacophores for Receptor Binding and Enzyme Inhibition

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For theophylline derivatives, the key pharmacophoric features are crucial for their interaction with adenosine receptors and phosphodiesterase enzymes.

For adenosine receptor antagonism, the xanthine scaffold itself is a primary pharmacophoric element, mimicking the purine (B94841) ring of the endogenous ligand, adenosine. Key features for A₂A adenosine receptor antagonists have been identified through pharmacophore modeling and include a hydrogen bond donor, hydrophobic points, and an aromatic ring. nih.gov The N1-H of theophylline can act as a hydrogen bond donor, while the dimethylxanthine core provides hydrophobic and aromatic characteristics. The substituent at the 7-position, such as the 3-hydroxypropyl group, can contribute to the hydrophobic features and potentially introduce an additional hydrogen bonding site. nih.gov

In the context of phosphodiesterase (PDE) inhibition, particularly PDE4, the core xanthine structure is also fundamental. nih.govnih.gov The planar heterocyclic system fits into the active site of the enzyme. The substituents on the xanthine ring play a critical role in determining the potency and selectivity of inhibition. The 3-hydroxypropyl side chain in this compound can influence the orientation of the molecule within the PDE active site, potentially interacting with specific amino acid residues and affecting the inhibitory activity. The identification of a pharmacophore for nucleoside analog inhibitors of HIV-1 reverse transcriptase has shown that specific oxygen atoms can form a unique pattern for recognition, a principle that can be applied to understand the binding of theophylline derivatives to their targets. nih.gov

Design and Synthesis of Novel Derivatives based on SAR Insights

The insights gained from structure-activity relationship studies have guided the design and synthesis of novel theophylline derivatives with improved pharmacological profiles. The general approach involves modifying the theophylline scaffold at various positions to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy involves the derivatization at the 7-position. For instance, reacting theophylline with various electrophiles allows for the introduction of a wide range of functional groups. The synthesis of 7-(3-chloropropyl)theophylline, which can be prepared by reacting theophylline with 1,3-bromochloropropane, serves as a key intermediate for further functionalization. google.com This intermediate can then be reacted with various nucleophiles to introduce diverse side chains.

Another approach is the synthesis of theophylline analogues by combining theophylline with other pharmacologically active moieties. For example, the synthesis of 6-(7-theophylline)-3(2H)-pyridazinone was reported to create hybrid molecules with potential phosphodiesterase inhibitory activity. nih.gov

The design of novel derivatives often focuses on optimizing interactions with the target. For example, based on the understanding that a hydrogen bond donor at a specific position can enhance binding, new derivatives incorporating such groups can be synthesized. rsc.org The synthesis of oligo(ethylene glycol)-alkene substituted theophyllines is an example of modifying the side chain to improve properties like water solubility and to allow for covalent attachment to surfaces for research purposes. nih.gov The synthesis of these novel compounds is often a multi-step process involving standard organic chemistry reactions. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

For theophylline derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities. A study on 7-substituted theophylline derivatives correlated their in vitro bronchodilatory activities with various quantum chemical and physicochemical parameters. nih.gov Such models help in identifying the key molecular descriptors that govern the activity, such as electronic properties, steric factors, and hydrophobicity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. mdpi.com These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups would be favorable or unfavorable for activity. Such insights are invaluable for the rational design of new, more potent derivatives. While specific QSAR models for this compound are not extensively reported in the provided context, the principles have been applied to broader classes of theophylline derivatives and adenosine receptor antagonists. researchgate.netnih.govbenthamscience.comuq.edu.au For example, 3D-QSAR models have been developed for A₂A adenosine receptor antagonists, which can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. nih.gov

The general process of a QSAR study involves:

Selection of a training set of molecules with known biological activities.

Calculation of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters).

Development of a mathematical model correlating the descriptors with the activity using statistical methods like multiple linear regression or partial least squares.

Validation of the model using a test set of molecules not included in the training set.

The validated QSAR model can then be used to predict the activity of novel derivatives of this compound, thereby accelerating the drug discovery process.

Analytical Methodologies for Research Applications of 7 3 Hydroxypropyl Theophylline

Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 7-(3-Hydroxypropyl)theophylline due to its high resolution, sensitivity, and reproducibility. nih.gov Isocratic reversed-phase methods are commonly developed for its quantification. researchgate.net

For research involving animal models, HPLC methods are crucial for determining the concentration of this compound in biological fluids like plasma and urine. These methods typically involve a liquid-liquid extraction step to isolate the compound and remove interfering substances from the matrix. nih.gov The chromatographic separation is most often achieved on a C18 reversed-phase column. nih.gov

A common mobile phase composition involves a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, delivered under isocratic conditions. nih.govresearchgate.net Detection is typically performed using an ultraviolet (UV) detector, as the xanthine (B1682287) structure of the compound absorbs light in the UV spectrum, often around 270-280 nm. nih.govuobasrah.edu.iq While specific methods for this compound are established based on these principles, validated HPLC methods for the closely related compound theophylline (B1681296) in biological samples demonstrate the utility of this approach. For instance, a validated HPLC method for theophylline in plasma, saliva, and urine utilized a C18 column with a methanol:water (60:40) mobile phase and UV detection at 280 nm. nih.gov The limit of quantification (LOQ) in such methods can reach the low microgram per milliliter (µg/mL) range, which is suitable for pharmacokinetic studies. nih.gov

Table 1: Example HPLC Parameters for Xanthine Analysis in Biological Fluids This table is based on methods developed for theophylline, a structurally related compound.

Parameter Specification Source
Column Reversed-Phase C18 nih.gov
Mobile Phase Methanol:Water (60:40 v/v) nih.gov
Flow Rate 0.75 mL/min nih.gov
Detection UV at 280 nm nih.gov
Sample Preparation Liquid-liquid extraction (for plasma/saliva) nih.gov

| Limit of Quantification | 1.9 µg/mL (saliva), 3.1 µg/mL (plasma) | nih.gov |

Ensuring the purity of research-grade this compound is critical for the validity of experimental results. HPLC is the standard method for this purpose. Commercial suppliers of 7-(β-Hydroxypropyl)theophylline, a synonym for a positional isomer, often report purity levels greater than 95% as determined by HPLC. lgcstandards.com

Stability-indicating HPLC methods are a specific application for purity assessment, designed to separate the intact compound from any potential degradation products that may form under stress conditions such as oxidation, hydrolysis, heat, or photolysis. researchgate.net The development of such a method involves subjecting the compound to these stresses and then confirming that the HPLC method can resolve the main compound peak from all degradation product peaks. researchgate.net A typical method would use a C18 column with a mobile phase consisting of acetonitrile and a buffer, with UV detection. researchgate.net The absence of interfering peaks at the retention time of this compound confirms the specificity and stability-indicating nature of the assay. researchgate.net

Table 2: Typical HPLC Conditions for Purity and Stability Analysis This table is based on methods developed for theophylline.

Parameter Specification Source
Column Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile: 50 mM Sodium Acetate (B1210297) Buffer (15:85), pH 6.5 researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 270 nm researchgate.net
Linearity Range 1 to 24 µg/mL researchgate.net

| Retention Time | ~8.6 min | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of compounds like this compound in biological fluids. nih.gov Because xanthine derivatives are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required. nih.gov This involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. For the parent compound theophylline and its metabolites, this has been achieved by converting them to N-propyl derivatives. nih.gov The Human Metabolome Database also lists GC-MS data for theophylline as a trimethylsilyl (B98337) (TMS) derivative. hmdb.ca

Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides a unique mass spectrum, or "fingerprint," for each metabolite, allowing for its positive identification. nih.govnih.gov Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for target metabolites. nih.gov

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of pharmaceuticals. researchgate.net Its advantages include rapid analysis times, low consumption of samples and reagents, and high separation efficiency. nih.gov Several modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), are applicable to the analysis of charged or neutral molecules like this compound. researchgate.net

A capillary electrochromatography (CEC) method, which combines elements of HPLC and CE, has been successfully developed to separate theophylline, caffeine (B1668208), and five other related drugs, including the hydroxypropyl-theophylline derivative dyphylline. nih.gov This method achieved excellent separation using a normal-phase column and a ternary mobile phase of isopropanol, hexane, and a Tris buffer at pH 8. nih.gov The high efficiency of the method was demonstrated by achieving approximately 63,000 theoretical plates per meter. nih.gov Such techniques are valuable for resolving this compound from structurally similar impurities or metabolites in research samples. nih.gov

Table 3: Example Capillary Electrochromatography (CEC) Conditions for Xanthine Separation This table is based on a method developed for theophylline and related drugs, including dyphylline.

Parameter Specification Source
Technique Capillary Electrochromatography (CEC) nih.gov
Mobile Phase Isopropanol/Hexane/1 mM Tris (52:40:8) nih.gov
pH 8.0 nih.gov
Detection UV or Photodiode Array (PDA) nih.gov

| Efficiency | ~63,000 theoretical plates/meter | nih.gov |

Spectrophotometric and Fluorometric Assays for In Vitro Studies

For simple in vitro studies where the compound is in a relatively clean matrix, such as buffer solutions for dissolution testing, UV-Vis spectrophotometry provides a straightforward and cost-effective analytical method. nih.gov The principle is based on the Beer-Lambert law, where the absorbance of light by the compound is directly proportional to its concentration.

A UV spectrophotometric method for the parent compound theophylline involved measuring absorbance at its wavelength of maximum absorption, around 275 nm. nih.gov While less selective and sensitive than HPLC, spectrophotometry can be a suitable tool when high-throughput analysis is needed and potential interferences from other UV-absorbing compounds are not a concern. nih.gov For analysis in more complex biological matrices like plasma, a preliminary extraction step is necessary to remove interfering substances. nih.gov No specific fluorometric assays for this compound are prominently described in the literature, as the native fluorescence of xanthines is generally weak.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov This technique would be essential for characterizing the interaction of this compound with its molecular targets, such as adenosine (B11128) receptors. The assay requires a radiolabeled version of the compound (e.g., tritiated [³H] or iodinated [¹²⁵I]) or a competing radioligand.

In a direct saturation binding experiment, increasing concentrations of radiolabeled this compound would be incubated with a preparation of cell membranes containing the target receptor. nih.govnih.gov After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration or centrifugation. nih.gov The amount of radioactivity bound to the membranes is then measured. This allows for the calculation of the equilibrium dissociation constant (Kd), a measure of receptor affinity, and the maximum receptor density (Bmax). nih.govnih.gov

Alternatively, in a competitive binding assay, a fixed concentration of a known radioligand that binds to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound. The ability of this compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), which reflects its binding affinity for the receptor. nih.gov

Bioanalytical Method Validation for Research Purposes

The validation of bioanalytical methods for this compound is essential to guarantee that the method is suitable for its intended research application. This involves demonstrating the method's accuracy, precision, selectivity, sensitivity, and stability under the specific experimental conditions. While comprehensive validation data for dedicated assays of this compound are not extensively published in publicly available literature, its use as an internal standard in various chromatographic methods provides significant insights into its analytical behavior and the parameters required for its quantification.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique for the analysis of xanthine derivatives in biological fluids. A specific HPLC method has been developed for the determination of theophylline and other related compounds in serum and saliva, which utilizes this compound as an internal standard. pk-db.com The chromatographic separation in this method was achieved on a Hypersil octadecylsilane (B103800) (ODS) column with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and acetate buffer (pH 4.0) in a ratio of 4:1:95 (v/v/v). pk-db.com Detection was performed using a UV detector at a wavelength of 280 nm. pk-db.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents another powerful technique for the bioanalysis of drugs and their metabolites, offering high selectivity and sensitivity. researchgate.net this compound has been successfully used as a non-labeled internal standard in LC-MS methods for the quantification of other compounds, such as catechins. nist.gov Its consistent chromatographic behavior and distinct mass-to-charge ratio make it a suitable reference compound for ensuring the precision and accuracy of the analytical run.

The following interactive data tables summarize the typical parameters that are evaluated during the bioanalytical method validation for a compound like this compound, based on established guidelines and data from analogous compounds.

Table 1: Chromatographic and Detection Parameters for this compound Analysis

ParameterHPLC-UV Method
Column Hypersil ODS
Mobile Phase Acetonitrile/Tetrahydrofuran/Acetate Buffer (pH 4.0) (4:1:95, v/v/v)
Detection UV at 280 nm
Internal Standard Not applicable (as analyte)
Data derived from a method using this compound as an internal standard. pk-db.com

Table 2: Representative Bioanalytical Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Findings for Xanthine Analogs
Linearity (r²) ≥ 0.99≥ 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent and reproducible85-110%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Analyte dependent, typically in the ng/mL range
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. These are representative values based on typical bioanalytical method validation guidelines and findings for similar compounds.

Computational and Theoretical Chemistry Studies of 7 3 Hydroxypropyl Theophylline

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein.

Detailed Research Findings:

Specific molecular docking studies exclusively focused on 7-(3-hydroxypropyl)theophylline are not readily found in peer-reviewed literature. However, theophylline (B1681296) and its derivatives are well-known antagonists of adenosine (B11128) receptors (A1, A2A, A2B, and A3) and inhibitors of phosphodiesterases (PDEs). It is therefore highly probable that this compound also interacts with these targets.

Molecular docking simulations of theophylline derivatives with adenosine receptors have revealed key interactions within the receptor's binding site. For instance, studies on various antagonists show interactions with conserved residues such as a phenylalanine in transmembrane domain 5 (TM5) and an asparagine in TM6. The xanthine (B1682287) core of theophylline forms the primary scaffold for these interactions. The 3-hydroxypropyl substituent at the 7-position of the xanthine core in this compound would likely occupy a specific region of the binding pocket, potentially influencing the compound's selectivity and affinity for different adenosine receptor subtypes.

A hypothetical molecular docking study of this compound with an adenosine receptor, such as the A2A receptor, would aim to identify the specific amino acid residues involved in binding and to calculate a docking score, which is an estimation of the binding free energy.

Illustrative Molecular Docking Data for this compound with Adenosine A2A Receptor (Hypothetical)

ParameterDescriptionHypothetical Value
Binding Affinity (kcal/mol) Estimated free energy of binding. More negative values indicate stronger binding.-7.5
Key Interacting Residues Amino acids in the receptor's binding site that form significant interactions with the ligand.PHE168, ILE274, SER277, HIS278
Types of Interactions The nature of the chemical bonds and interactions between the ligand and the receptor.Hydrogen bonds, hydrophobic interactions, pi-pi stacking

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method allows for the assessment of the stability of the binding pose predicted by molecular docking and can reveal conformational changes in both the ligand and the protein upon binding.

Detailed Research Findings:

As with molecular docking, specific molecular dynamics simulation studies for this compound are not found in the available literature. However, MD simulations are a standard tool for validating the docking poses of ligands in their receptors. For a complex of this compound with an adenosine receptor, an MD simulation would track the movement of every atom in the system over a period of nanoseconds to microseconds.

The primary outputs of an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD value over time suggests a stable binding mode. The RMSF of the protein residues can highlight flexible regions and those that become more rigid upon ligand binding.

Illustrative Molecular Dynamics Simulation Data for this compound-Adenosine A2A Receptor Complex (Hypothetical)

ParameterDescriptionHypothetical Finding
Simulation Time The duration of the simulation.100 ns
Ligand RMSD The root-mean-square deviation of the ligand's atomic positions from the initial docked pose.Stable fluctuation around 1.5 Å, indicating a stable binding pose.
Protein RMSF The root-mean-square fluctuation of individual amino acid residues.Lower fluctuations in the binding site residues, suggesting stabilization upon ligand binding.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

Detailed Research Findings:

While no specific quantum chemical calculations for this compound have been published, studies on the parent molecule, theophylline, have been performed. These studies typically calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Another important property derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with its biological target. For this compound, the hydroxyl group in the propyl side chain would be expected to be a key site for hydrogen bonding, a feature that would be clearly visible on an MEP map.

Illustrative Quantum Chemical Calculation Data for this compound (Hypothetical)

ParameterDescriptionHypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1.1 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.5.1 eV
Molecular Electrostatic Potential The electrostatic potential mapped onto the electron density surface.Negative potential around the carbonyl oxygens and the nitrogen atoms of the imidazole (B134444) ring; positive potential around the hydroxyl hydrogen.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Non-Human Models

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. These models can predict properties such as solubility, permeability, and potential for metabolism by cytochrome P450 enzymes.

Detailed Research Findings:

There are no specific published studies on the in silico ADME prediction of this compound in non-human models. However, various computational tools and web servers are available that can predict these properties based on the molecule's structure. For theophylline and its derivatives, key ADME properties of interest include their oral bioavailability and metabolic pathways. Theophylline itself is known to be metabolized by cytochrome P450 enzymes, primarily CYP1A2 and CYP2E1. The presence of the 3-hydroxypropyl group in this compound could influence its metabolic stability and route of excretion.

A typical in silico ADME prediction for this compound would involve calculating its lipophilicity (logP), aqueous solubility, and its adherence to drug-likeness rules such as Lipinski's Rule of Five.

Illustrative In Silico ADME Prediction Data for this compound (Hypothetical)

PropertyDescriptionPredicted Value
Molecular Weight The mass of one mole of the compound.238.24 g/mol
logP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.-0.5
Aqueous Solubility The predicted solubility in water.High
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.0 violations
Predicted Metabolism The likely cytochrome P450 enzymes involved in metabolism.CYP1A2, CYP2E1, CYP3A4

Pharmacophore Modeling and Virtual Screening for Related Compounds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening.

Detailed Research Findings:

No specific pharmacophore models have been developed based on this compound. However, pharmacophore models have been successfully created for antagonists of adenosine receptors and inhibitors of phosphodiesterases. A pharmacophore model for a this compound-like molecule would likely include features such as a hydrogen bond acceptor (from the carbonyl groups), a hydrogen bond donor (from the hydroxyl group), and a hydrophobic region (from the xanthine ring system).

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel scaffolds that might have similar biological activity. This approach is valuable for lead optimization and for discovering new chemical entities with improved properties.

Illustrative Pharmacophore Features for a this compound-based Ligand (Hypothetical)

FeatureDescription
Hydrogen Bond Acceptor (2) Typically associated with the carbonyl oxygens of the xanthine ring.
Hydrogen Bond Donor (1) Associated with the hydroxyl group of the propyl side chain.
Hydrophobic Region (1) The bicyclic xanthine core.
Aromatic Ring (1) The imidazole portion of the xanthine ring.

Future Research Directions and Unanswered Questions Regarding 7 3 Hydroxypropyl Theophylline

Elucidation of Novel Molecular Targets

The established mechanisms of action for theophylline (B1681296) and its derivatives primarily involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. drugs.comnih.gov These actions lead to a cascade of intracellular events, including an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and anti-inflammatory effects. nih.gov However, the precise molecular targets of many theophylline derivatives, including 7-(3-Hydroxypropyl)theophylline, remain to be fully elucidated.

Future research should focus on identifying specific receptor and enzyme interactions. For instance, studies on related compounds suggest that modifications to the theophylline structure can alter binding affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and PDE isoenzymes (such as PDE3A, PDE4A, PDE4B, PDE4C, and PDE4D). nih.govsigmaaldrich.com A comprehensive screening of this compound against a panel of these receptors and enzymes would provide a clearer picture of its pharmacological profile.

Table 1: Potential Molecular Targets for this compound Based on Related Compounds

Target ClassSpecific ExamplesPotential Effect of Engagement
Adenosine ReceptorsA1, A2A, A2B, A3Modulation of inflammation, neurotransmission, and smooth muscle tone
PhosphodiesterasesPDE3A, PDE4A, PDE4B, PDE4C, PDE4DIncrease in intracellular cAMP and cGMP, leading to bronchodilation and anti-inflammatory effects
Histone Deacetylases (HDACs)HDAC2Regulation of inflammatory gene expression

Exploration of Combinatorial Approaches with Other Research Compounds

The therapeutic efficacy of a compound can often be enhanced through synergistic interactions with other agents. For this compound, exploring combinatorial approaches with other research compounds could reveal new therapeutic strategies. The anti-inflammatory and immunomodulatory properties of theophylline derivatives suggest potential for combination with corticosteroids, beta2-agonists, or other emerging anti-inflammatory molecules. drugs.com

Future in vitro and in vivo studies should investigate the effects of co-administering this compound with other compounds on relevant cellular pathways and disease models. Such studies could identify combinations that offer enhanced efficacy, reduced potential for adverse effects, or the ability to overcome resistance mechanisms.

Development of Advanced Probes for Imaging and Tracking in Research Models

To better understand the pharmacokinetic and pharmacodynamic properties of this compound, the development of advanced research probes is crucial. Fluorescently labeled or radiolabeled versions of the compound would enable researchers to visualize its distribution, metabolism, and target engagement in real-time within cellular and animal models.

These molecular imaging tools would provide invaluable insights into how the 3-hydroxypropyl substitution at the N7 position influences the compound's ability to cross biological membranes, its accumulation in specific tissues, and its interaction with target proteins. This, in turn, would facilitate a more rational design of future derivatives with improved properties.

Opportunities for Comparative Studies with Emerging Methylxanthine Analogues

The field of methylxanthine research is populated with a diverse array of natural and synthetic analogues, each with a unique pharmacological profile. nih.gov Comparative studies are essential to contextualize the properties of this compound and identify its potential advantages or disadvantages relative to other compounds.

Systematic comparisons with other N7-substituted theophylline derivatives, such as Dyphylline (7-(2,3-dihydroxypropyl)theophylline) and Proxyphylline (B1679798) (7-(2-hydroxypropyl)theophylline), would be particularly informative. sigmaaldrich.comepa.gov These studies should assess a range of parameters, including potency, selectivity, and metabolic stability. Such data would be instrumental in building a comprehensive structure-activity relationship (SAR) profile for this class of compounds.

Table 2: Key Methylxanthine Analogues for Comparative Studies

Compound NameChemical StructureKnown Research Focus
Theophylline1,3-dimethylxanthineAsthma, COPD, anti-inflammatory effects drugs.com
Dyphylline7-(2,3-Dihydroxypropyl)theophyllineBronchodilator sigmaaldrich.com
Proxyphylline7-(2-Hydroxypropyl)theophyllineBronchodilator epa.gov
7-(2-Hydroxyethyl)theophylline7-(2-Hydroxyethyl)theophyllineTheophylline related compound usp.org

Methodological Innovations in Studying its Biological Activity

Advancements in assay technology and analytical methods offer new opportunities to probe the biological activity of this compound with greater precision and throughput. High-content screening (HCS) and phenotypic screening assays can be employed to identify novel cellular effects and potential therapeutic applications beyond the traditional focus on respiratory diseases.

Furthermore, the application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the cellular response to this compound. These systems-level approaches can uncover novel mechanisms of action and biomarkers of response, paving the way for a more personalized approach to its potential therapeutic use in the future. Innovations in controlled-release matrix systems could also be explored to optimize its delivery and efficacy. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 7-(3-Hydroxypropyl)theophylline, and how is structural purity validated?

  • Answer : The compound is synthesized via alkylation of theophylline with 3-hydroxypropyl halides or epoxide intermediates. Purification involves crystallization or column chromatography using polar solvents like ethanol or methanol. Structural validation relies on ¹H NMR (e.g., characteristic peaks at δ 3.3–3.7 ppm for the hydroxypropyl chain), IR spectroscopy (C=O stretching at ~1700 cm⁻¹), and elemental analysis (C, H, N within ±0.4% of theoretical values). Advanced derivatives, such as piperazinyl analogs, require coupling reactions with Boc-protected intermediates followed by deprotection .

Q. How is this compound used to determine ionization constants (pKa) of poorly soluble compounds?

  • Answer : The compound acts as a solubilizing agent in potentiometric titrations. Its neutral xanthine structure enhances the dissolution of hydrophobic analytes in aqueous-organic mixtures (e.g., water-dioxane). Post-dissolution, titrations with HCl or NaOH are performed, and pKa values are calculated via pH-metric curves. This method has been validated for structurally diverse compounds, achieving precision within ±0.05 pKa units .

Q. What chromatographic techniques are optimal for quantifying this compound in biological matrices?

  • Answer : Reverse-phase HPLC with UV detection (λ = 270–280 nm) is widely used. A validated method involves a C18 column, mobile phase of methanol:phosphate buffer (pH 4.0, 30:70 v/v), and flow rate of 1.0 mL/min. Retention times range from 6–8 minutes, with a limit of quantification (LOQ) of 0.1 µg/mL in serum. Cross-validation with LC-MS/MS improves specificity for metabolite profiling .

Advanced Research Questions

Q. What in vivo models demonstrate the antiasthmatic efficacy of this compound derivatives?

  • Answer : Guinea pig models of histamine-induced bronchospasm show that derivatives like 7-(β-hydroxypropyl)-piperazinyl-theophylline (R6) reduce airway resistance by 60–70% at 100 mg/kg (oral). These compounds inhibit mast cell degranulation (IC₅₀ = 12 µM) and compete with histamine receptors, as shown by ex vivo lung perfusion assays . Efficacy correlates with hydroxyl group positioning on the propyl chain .

Q. How do structural modifications to the hydroxypropyl side chain influence pharmacological activity?

  • Answer :

  • Positional isomerism : 7-(2-hydroxypropyl) analogs (e.g., Dyphylline) exhibit weaker bronchodilation than 7-(3-hydroxypropyl) derivatives due to steric hindrance at theophylline’s N7 position.
  • Functionalization : Adding piperazine or benzoyloxy groups (e.g., 7-(3-(diisobutylamino)-2-hydroxypropyl)theophylline ) enhances lipid solubility and CNS penetration, improving bioavailability (t₁/₂ = 4.2 hrs vs. 1.5 hrs for unmodified analogs).
  • Data : Derivatives with dual hydroxyl groups (2,3-dihydroxypropyl) show 3-fold higher adenosine A2A receptor binding (Kᵢ = 0.8 µM) compared to mono-hydroxylated forms .

Q. What mechanisms underlie conflicting solubility and stability data for this compound in aqueous solutions?

  • Answer : Discrepancies arise from pH-dependent tautomerism and aggregation. At pH < 4, the compound exists as a zwitterion with reduced solubility (~2 mg/mL), while at pH 7.4, the neutral form dominates (solubility = 15 mg/mL). Stability studies in PBS reveal hydrolysis of the hydroxypropyl-theophylline bond after 48 hrs at 37°C, generating theophylline (80% degradation). Co-solvents like PEG-400 or cyclodextrins mitigate this .

Methodological Challenges and Solutions

Q. How can researchers resolve spectral interference in NMR analysis of this compound derivatives?

  • Answer : Overlapping peaks (e.g., propyl chain protons vs. dimethylxanthine signals) are resolved using 2D NMR techniques (HSQC, COSY) or deuterated solvents (DMSO-d₆). For complex mixtures, diffusion-ordered spectroscopy (DOSY) distinguishes aggregates from monomers based on diffusion coefficients .

Q. What strategies improve the bioavailability of this compound in preclinical studies?

  • Answer :

  • Prodrug design : Esterification of the hydroxyl group (e.g., acetyl or benzoyl derivatives) increases logP by 1.5–2.0 units, enhancing intestinal absorption.
  • Nanoformulation : Liposomal encapsulation (size = 120 nm, PDI < 0.2) boosts plasma AUC by 4-fold in rats compared to free drug.
  • Data : Pharmacokinetic studies in dogs show Cmax = 8.2 µg/mL at 2 hrs for nanoformulated vs. 2.1 µg/mL for unmodified drug .

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